molecular formula C18H19ClO2 B14182107 2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one CAS No. 918873-25-3

2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one

Cat. No.: B14182107
CAS No.: 918873-25-3
M. Wt: 302.8 g/mol
InChI Key: YYVSFLOGOMBLLI-UHFFFAOYSA-N
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Description

2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a chlorophenyl group, and a cycloheptenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one typically involves multiple steps. One common method involves the Horner-Wadsworth-Emmons reaction, where an α-alkoxy p-chlorobenzyl phosphonate reacts with cyclopropyl methyl ketone in the presence of a base and an organic solvent. The resulting derivative undergoes hydrolysis under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

Scientific Research Applications

2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone
  • 2-(1-(4-Chlorophenyl)cyclopropyl)-3-hydroxy-8-(trifluoromethyl)-quinoline-4-carboxylic acid

Uniqueness

2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one is unique due to its combination of a cyclopropyl group, a chlorophenyl group, and a cycloheptenone ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

CAS No.

918873-25-3

Molecular Formula

C18H19ClO2

Molecular Weight

302.8 g/mol

IUPAC Name

2-[2-[1-(4-chlorophenyl)cyclopropyl]-2-oxoethyl]cyclohept-2-en-1-one

InChI

InChI=1S/C18H19ClO2/c19-15-8-6-14(7-9-15)18(10-11-18)17(21)12-13-4-2-1-3-5-16(13)20/h4,6-9H,1-3,5,10-12H2

InChI Key

YYVSFLOGOMBLLI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=CC1)CC(=O)C2(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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